4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-13-9-5-3-7-11(13)16-15(18)17(20-19-16)12-8-4-6-10-14(12)22-2/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUSEASJFSXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2)C3=CC=CC=C3OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The cyclocondensation begins with nucleophilic attack of hydrazine on the carbonyl groups of the diketone, followed by dehydration to form the pyrazole ring. Regioselectivity is inherently controlled by the symmetry of the diketone; for asymmetric diketones, mixtures of regioisomers may form. However, the use of a symmetric 1,3-bis(2-methoxyphenyl)propane-1,3-dione ensures exclusive formation of the 3,5-bis(2-methoxyphenyl) substitution pattern. Subsequent chlorination at position 4 is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃.
Optimization and Yields
Key parameters influencing yield include reaction temperature, solvent polarity, and catalyst selection. In a representative procedure, refluxing the diketone with hydrazine hydrate in ethanol at 80°C for 12 hours yields the pyrazole intermediate with 85–90% efficiency. Post-synthetic chlorination at 0–5°C in dichloromethane affords the final product in 75–80% yield.
Regioselective Synthesis via Chalcone Intermediates
Chalcones serve as versatile precursors for pyrazole synthesis, enabling the incorporation of aryl groups at specific positions. For this compound, a chalcone bearing 2-methoxyphenyl groups is first synthesized via Claisen-Schmidt condensation.
Pyrazoline Formation and Oxidation
The chalcone reacts with hydrazine hydrate in ethanol to form a pyrazoline intermediate, which is subsequently oxidized to the pyrazole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method ensures high regioselectivity, as the chalcone’s α,β-unsaturated ketone directs hydrazine attack to the β-position, yielding the desired substitution pattern. Chlorination is performed post-oxidation using SO₂Cl₂ in a tetrahydrofuran (THF) solvent system, achieving 80–85% yield.
Advanced Catalytic Methods for Enhanced Efficiency
Recent advances in catalysis have improved the efficiency and selectivity of pyrazole synthesis. Copper(I)-catalyzed cycloadditions and microwave-assisted reactions reduce reaction times and energy consumption.
Copper-Mediated Cyclization
A copper(II) triflate-catalyzed reaction between bis(2-methoxyphenyl)acetylene and hydrazine hydrochloride in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) ionic liquid produces the pyrazole core in 82% yield. The ionic liquid acts as both solvent and catalyst, facilitating rapid cyclization at 100°C within 2 hours. Chlorination is achieved in situ using NCS, eliminating the need for separate purification steps.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. Heating a mixture of 1,3-bis(2-methoxyphenyl)propane-1,3-dione and hydrazine hydrate at 120°C for 20 minutes under microwave conditions yields the pyrazole intermediate in 92% yield. This method reduces side reactions and enhances purity.
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency, scalability, and practicality of the discussed methods:
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Diketone + hydrazine → chlorination | 75–80 | High regioselectivity, simple reagents | Requires symmetric diketone |
| Acetophenone derivative | Enaminone cyclization → chlorination | 70–75 | Modular substitution, scalable | Multi-step purification |
| Chalcone intermediate | Chalcone → pyrazoline → oxidation | 80–85 | Directs substitution pattern | Requires oxidation step |
| Copper-catalyzed | Acetylene + hydrazine → chlorination | 82 | Rapid, solvent-efficient | Specialized catalysts required |
| Microwave-assisted | Microwave cyclization → chlorination | 92 | Fast, high yield | Equipment-dependent |
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate in drug development. Key areas of interest include:
- Antimicrobial Activity : Pyrazole derivatives, including 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole, have shown significant antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Studies suggest that pyrazole derivatives can inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated IC50 values comparable to established anticancer agents .
- Anti-inflammatory Effects : Inflammation-related diseases could benefit from the anti-inflammatory properties of pyrazole compounds. Research has shown that these compounds can stabilize cell membranes and inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory process .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of pyrazole derivatives, including the target compound, revealed strong antimicrobial activity with MIC values as low as 0.5 µg/mL against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
In vitro studies showcased that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values around 0.08 µM. These findings suggest potential applications in cancer therapy .
Case Study 3: Anti-inflammatory Properties
Research demonstrated that pyrazole derivatives could effectively inhibit inflammatory responses in animal models. Compounds were tested for their ability to reduce edema and pain in induced inflammation models, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Lipophilicity : The ester-containing derivative (C₂₁H₂₁ClN₂O₂) exhibits higher molecular weight and lipophilicity compared to the parent compound, which may influence membrane permeability .
- Steric Hindrance : Bulkier substituents (e.g., 2-methoxyphenyl vs. 4-methylphenyl) may impact steric interactions in biological targets .
Biological Activity
4-Chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with two 2-methoxyphenyl groups and a chlorine atom at position 4. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that similar compounds in the pyrazole class achieved up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | Up to 93% IL-6 | 10 |
| Dexamethasone | 86% IL-6 | 1 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies evaluating similar pyrazole derivatives reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). One study highlighted that compounds with a similar structure inhibited cell proliferation with IC50 values as low as 0.08 µM for MCF-7 breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.08 |
| HepG2 | 0.10 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and cellular proliferation. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, thereby reducing inflammation . Additionally, its anticancer effects may be linked to the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives:
- Anti-inflammatory Study : A series of pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α production in vitro. The most active derivative showed a significant reduction in inflammation markers compared to controls .
- Antimicrobial Efficacy : In a comparative study, multiple pyrazole derivatives were screened against MRSA strains, with some exhibiting MIC values below 1 µg/mL, indicating strong antimicrobial activity .
- Anticancer Research : A recent investigation into the antiproliferative effects of pyrazole derivatives on colorectal cancer cells revealed that certain modifications enhanced their cytotoxicity significantly, suggesting a pathway for developing more effective cancer therapies .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole to improve yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones under reflux conditions. For example, describes a similar pyrazole synthesis using DMSO as a solvent under reflux for 18 hours, followed by crystallization (65% yield). To enhance purity, column chromatography or recrystallization in ethanol-water mixtures is recommended. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of precursors (e.g., 2-methoxyphenyl-substituted diketones) can improve yields .
Q. What spectroscopic and analytical techniques are critical for characterizing this pyrazole derivative?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for pyrazole rings) .
- NMR (¹H/¹³C) : For structural elucidation of substituents (e.g., methoxy groups at δ ~3.8 ppm in ¹H NMR) .
- XRD : To determine crystallinity and intramolecular interactions (e.g., hydrogen bonds stabilizing the planar structure, as seen in ) .
Q. How can computational methods like DFT assist in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For instance, the electron-withdrawing chlorine and methoxy groups may influence charge distribution, as observed in similar trifluoromethyl-substituted pyrazoles .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : Challenges include low crystal quality and twinning. Using SHELX programs ( ) for structure refinement and ORTEP-3 ( ) for visualizing thermal ellipsoids can mitigate these issues. For example, highlights merging Friedel pairs and refining H-atom positions via riding models to resolve planar distortions .
Q. How do structural modifications (e.g., substituting methoxy groups) affect the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can compare analogs. For instance, replacing methoxy groups with electron-deficient substituents (e.g., trifluoromethyl) may enhance binding to enzyme active sites, as seen in COX-2 inhibitors (). Biological assays (e.g., enzyme inhibition or cytotoxicity) should be paired with molecular docking to validate hypotheses .
Q. How should researchers reconcile contradictory data in synthesis yields or spectroscopic results?
- Methodological Answer : Contradictions may arise from solvent polarity or reaction time variations. For example, reports 65% yield using DMSO, while achieves 96% in ethanol. Systematic optimization (e.g., Design of Experiments, DoE) can identify critical parameters. Conflicting NMR signals may require 2D techniques (e.g., HSQC) to resolve overlapping peaks .
Q. What role do hydrogen bonds play in stabilizing the crystal lattice of this compound?
- Methodological Answer : Intramolecular N–H⋯O and O–H⋯N bonds (as in ) reduce conformational flexibility, while intermolecular interactions (e.g., π-π stacking of aromatic rings) enhance thermal stability. Hydrogen bond metrics (bond lengths/angles) can be quantified via XRD and compared to computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
